molecular formula C31H45NO8 B1604931 Paludosin CAS No. 34137-24-1

Paludosin

Cat. No.: B1604931
CAS No.: 34137-24-1
M. Wt: 559.7 g/mol
InChI Key: FQXZITIIHQHGBC-MOVKRCFWSA-N
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Description

Paludosin is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. It is known for its role in medicinal chemistry and has been studied for its potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Paludosin involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Paludosin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Paludosin has been extensively studied for its applications in various scientific fields:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: this compound has been investigated for its potential effects on cellular processes and its role in biochemical pathways.

    Medicine: It is being explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or antimicrobial agent.

    Industry: this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Paludosin involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Paludosin can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Tamsulosin, Alfuzosin, Silodosin.

    Uniqueness: this compound may have a different binding affinity, selectivity, or pharmacokinetic profile compared to these similar compounds, making it suitable for specific therapeutic applications.

Properties

IUPAC Name

[(8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3,5-bis(3-methylbut-2-enyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45NO8/c1-18(2)7-9-20-14-23(30(37)38-17-22-11-13-32-12-5-6-24(22)32)15-21(10-8-19(3)4)29(20)40-31-28(36)27(35)26(34)25(16-33)39-31/h7-8,14-15,22,24-28,31,33-36H,5-6,9-13,16-17H2,1-4H3/t22?,24-,25-,26-,27+,28-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXZITIIHQHGBC-MOVKRCFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)CC=C(C)C)C(=O)OCC3CCN4C3CCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=CC(=CC(=C1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC=C(C)C)C(=O)OCC3CCN4[C@@H]3CCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30955670
Record name (Hexahydro-1H-pyrrolizin-1-yl)methyl 4-(hexopyranosyloxy)-3,5-bis(3-methylbut-2-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34137-24-1
Record name Paludosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034137241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Hexahydro-1H-pyrrolizin-1-yl)methyl 4-(hexopyranosyloxy)-3,5-bis(3-methylbut-2-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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